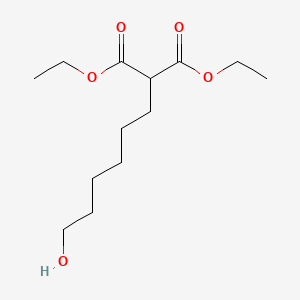

Diethyl 2-(6-hydroxyhexyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(6-hydroxyhexyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11,14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFPCVYDLNPTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCCO)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactivity of Diethyl Malonate

Diethyl malonate’s α-hydrogens exhibit pronounced acidity () due to resonance stabilization of the resulting enolate by two adjacent carbonyl groups. This property enables facile deprotonation by bases such as sodium ethoxide () or potassium carbonate (), forming a nucleophilic enolate capable of attacking alkyl halides. The general reaction proceeds as follows:

For Diethyl 2-(6-hydroxyhexyl)malonate, the alkylating agent () must introduce a 6-hydroxyhexyl chain while preserving ester functionality.

Protective Group Strategies for Hydroxyl Functionality

Selection of Protecting Groups

The hydroxyl group in 6-hydroxyhexyl intermediates necessitates protection during alkylation to prevent side reactions (e.g., oxidation or undesired nucleophilic attack). Common protecting groups include:

| Protecting Group | Reagent for Installation | Deprotection Conditions |

|---|---|---|

| TBS (tert-butyldimethylsilyl) | TBSCl, imidazole, DMF | TBAF in THF |

| Acetyl (Ac) | Acetic anhydride, pyridine | NaOH in MeOH/H₂O |

| Benzyl (Bn) | BnBr, , DMF | Hydrogenolysis () |

The TBS group is preferred due to its stability under basic alkylation conditions and mild deprotection with tetrabutylammonium fluoride (TBAF).

Synthesis of Protected Alkyl Halides

Step 1: Protection of 6-Hydroxyhexanol

6-Hydroxyhexanol is treated with TBSCl in dichloromethane () and imidazole to yield 6-(TBS-oxy)hexanol:

Step 2: Bromination of Protected Alcohol

The protected alcohol is converted to the corresponding bromide using phosphorus tribromide ():

Alkylation of Diethyl Malonate

Reaction Conditions and Optimization

Using the protected alkyl bromide (), diethyl malonate undergoes alkylation under basic conditions. Example protocols adapted from patent CN113087623A include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol, toluene, or acetonitrile |

| Base | Sodium ethoxide () |

| Temperature | 25–70°C |

| Molar Ratio (Malonate:Alkyl Halide:Base) | 1:1.2:1.1 |

Example Procedure

Characterization of Alkylated Product

Nuclear magnetic resonance (NMR) data for intermediates align with literature values:

-

¹H NMR (400 MHz, CDCl₃): δ 3.77 (s, 4H, CO₂CH₂CH₃), 3.40 (m, 2H, TBS-O-CH₂), 1.57–1.04 (m, 16H, alkyl chain).

Deprotection to Yield 6-Hydroxyhexyl Derivative

TBS Group Removal

The TBS-protected intermediate is treated with TBAF in tetrahydrofuran (THF) to cleave the silyl ether:

Deprotection Protocol

-

Dissolve diethyl 2-(6-TBS-oxyhexyl)malonate (50 g) in THF.

-

Add TBAF (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate this compound (yield: 85–90%).

Alternative Synthetic Routes

Direct Alkylation with 6-Hydroxyhexyl Bromide

While theoretically simpler, direct use of 6-hydroxyhexyl bromide () often leads to ester hydrolysis under basic conditions. Pilot studies show <20% yield due to competing saponification.

Post-Alkylation Hydroxylation

Substituting bromide in diethyl 2-(6-bromohexyl)malonate (from patent CN113087623A) with hydroxyl via SN2 reaction:

However, harsh conditions (e.g., NaOH/H₂O) hydrolyze esters, necessitating phase-transfer catalysis (e.g., ) to enhance selectivity. Yields remain suboptimal (30–40%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(6-hydroxyhexyl)malonate undergoes various chemical reactions, including:

Alkylation: The enolate form of diethyl malonate can react with alkyl halides to form substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.

Common Reagents and Conditions:

Bases: Sodium ethoxide, sodium hydroxide.

Solvents: Ethanol, water.

Conditions: Reflux, heating.

Major Products:

Substituted Malonates: Formed through alkylation reactions.

Malonic Acid Derivatives: Formed through hydrolysis.

Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 2-(6-hydroxyhexyl)malonate serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced biological activity.

Synthesis of Bioactive Compounds

- Vigabatrin : A medication used for epilepsy, synthesized using diethyl malonate derivatives as intermediates.

- Nalidixic Acid : An antibiotic derived from diethyl malonate, showcasing its utility in developing antimicrobial agents.

- Phenylbutazone : A non-steroidal anti-inflammatory drug (NSAID), which can be synthesized through reactions involving diethyl malonate.

Organic Synthesis Applications

This compound is extensively used in organic synthesis due to its reactivity and ability to form various derivatives.

Malonic Ester Synthesis

The compound can participate in malonic ester synthesis, where it acts as a precursor for generating carbanions that can be alkylated:

This reaction pathway is crucial for creating substituted acetic acids, which are valuable in the synthesis of more complex molecules .

Claisen Condensation

The compound undergoes Claisen condensation reactions, allowing for the formation of β-keto esters. This reaction is significant in synthesizing larger carbon frameworks:

This method is advantageous because it minimizes unwanted self-condensation reactions .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts.

COVID-19 Drug Candidate

A recent study explored the potential of this compound derivatives as candidates for COVID-19 treatment. The research utilized molecular docking techniques to predict binding affinities with viral proteins, yielding promising results with high binding scores indicating strong interactions with target sites .

Synthesis of Chelating Agents

Research has demonstrated the use of diethyl malonate in synthesizing chelating agents for metal ion extraction and separation processes. These chelating agents are crucial in environmental remediation and industrial applications .

Data Tables

Below are data tables summarizing key findings related to the applications of this compound.

Mechanism of Action

The mechanism of action of diethyl 2-(6-hydroxyhexyl)malonate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The hydroxyhexyl group can undergo further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of diethyl malonate derivatives, highlighting substituent differences and their implications:

Physical Properties

- Hydrophilicity : The hydroxyhexyl chain enhances water solubility compared to cyclopropylmethyl or benzyl derivatives.

- Thermal Stability : Esters with bulky substituents (e.g., benzyl, cyclopropane) exhibit higher thermal stability due to steric protection of the ester group.

- State at Room Temperature : Hydroxyhexyl derivatives may exist as oils (similar to cyclopropylmethyl analogs ) unless crystallized via hydrogen bonding, as seen in nitrobenzylidene derivatives .

Research Findings and Trends

- Antibacterial Agents: Ethoxymethylene malonates are key to fluoroquinolone synthesis, with derivatives showing activity against Gram-positive and Gram-negative bacteria .

- Crystal Engineering : Nitrobenzylidene malonates form hydrogen-bonded networks, useful in designing supramolecular materials .

- Industrial Use : Benzyl and cyclopropane derivatives are commercial intermediates, reflecting their scalability and versatility .

Biological Activity

Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

This compound is a derivative of malonic acid, featuring two ethyl ester groups and a hydroxyl-terminated hexyl chain. The molecular formula is , and its structure can be represented as follows:

The presence of the hydroxyl group enhances its solubility and reactivity, allowing for various chemical transformations.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Diethyl malonate and 6-bromohexanol.

- Reagents : Sodium hydride or potassium carbonate as a base.

- Reaction Conditions : The reaction is conducted under reflux in an organic solvent such as ethanol or toluene.

The general reaction can be summarized as:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Interaction with Biological Targets : Preliminary studies suggest that derivatives of malonic acid can interact with cellular receptors or enzymes, influencing signaling pathways.

Case Studies

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cytotoxicity Studies :

Comparative Analysis

To understand the biological activity of this compound better, it is helpful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl Malonate | Lacks hydroxyl group | Moderate enzyme inhibition |

| Diethyl 2-(4-hydroxyphenyl)malonate | Contains a phenolic group | Strong antioxidant properties |

| Diethyl 2-(3-hydroxybutyryl)malonate | Contains a ketone | Notable anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-(6-hydroxyhexyl)malonate, and what factors influence the yield of alkylation reactions?

- This compound is typically synthesized via alkylation of diethyl malonate enolates. The enolate, generated using a strong base (e.g., NaH), reacts with 6-hydroxyhexyl halides or similar electrophiles. Factors influencing yield include:

- Base strength : Stronger bases (e.g., NaH vs. EtONa) enhance enolate formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the enolate.

- Temperature : Elevated temperatures (e.g., 65°C) accelerate alkylation but may promote side reactions .

Q. How does the electronic nature of substituents affect the reactivity of Diethyl malonate derivatives in nucleophilic addition reactions?

- The two electron-withdrawing ester groups in diethyl malonate increase the acidity of α-hydrogens, facilitating enolate formation. Substituents on the alkyl chain (e.g., hydroxyl groups in 6-hydroxyhexyl derivatives) can:

- Modify steric hindrance : Bulky substituents may reduce reaction rates.

- Introduce hydrogen bonding : Hydroxyl groups can stabilize intermediates or transition states, influencing regioselectivity .

Advanced Research Questions

Q. What methodological approaches are recommended to address unexpected decarboxylation during the hydrolysis of Diethyl 2-substituted malonates?

- Hydrolysis of diethyl malonates under basic or acidic conditions often leads to decarboxylation. To mitigate this:

- Controlled conditions : Use a 1:5 v/v HBr/AcOH mixture to improve solubility and suppress side reactions.

- Homogeneous systems : Ensure miscibility between ester and acid (e.g., via co-solvents like AcOH) to prevent thermal decomposition.

- Low-temperature isolation : Avoid prolonged heating during product isolation to retain the malonic acid structure .

Q. How can researchers resolve contradictions in experimental data when varying reaction conditions for malonate alkylation?

- Systematic parameter optimization and analytical validation are critical:

- Parameter screening : Vary base (e.g., NaH vs. LiOH), solvent (DMF vs. THF), and electrophile reactivity.

- Byproduct analysis : Use HRMS and <sup>13</sup>C NMR to identify decarboxylated or rearranged products.

- Kinetic studies : Monitor reaction progress via time-resolved FTIR or pulsed EPR to detect radical intermediates .

Q. What strategies enhance enantiomeric excess in the asymmetric synthesis of Diethyl 2-substituted malonates via Michael addition?

- Chiral organocatalysts : L-Proline (20–40 mol%) in polar solvents (e.g., pyridine) promotes asymmetric induction.

- Reaction optimization :

- Molar ratios : Maintain a 1:1.2 ratio of diethyl malonate to acrylonitrile for optimal yield.

- Temperature : Moderate conditions (35°C) balance reaction rate and enantioselectivity.

- Extended reaction times : 48-hour durations improve conversion without racemization .

Q. How can computational modeling guide the design of Diethyl 2-substituted malonates for specific applications (e.g., ligand synthesis)?

- DFT calculations : Predict electronic effects of substituents (e.g., perfluorophenyl groups) on malonate reactivity.

- Docking studies : Model interactions between malonate derivatives and target proteins or metal ions (e.g., coordination chemistry applications).

- Solvent-effect simulations : Screen solvents for optimal reaction pathways using COSMO-RS models .

Data Contradiction Analysis

Q. Why do hydrolysis yields vary significantly across studies using similar conditions for Diethyl 2-substituted malonates?

- Discrepancies arise from:

- Substituent stability : Electron-withdrawing groups (e.g., perfluorophenyl) resist hydrolysis but promote decarboxylation under harsh conditions.

- Isolation methods : Acidification of reaction mixtures may precipitate byproducts (e.g., 2-(perfluorophenyl)acetic acid) instead of the target malonic acid.

- Spectroscopic limitations : Overlapping NMR/IR peaks for malonate and decarboxylated products can lead to misidentification .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.